molecular formula C8H15N3 B15275681 1,3-dimethyl-4-propyl-1H-pyrazol-5-amine

1,3-dimethyl-4-propyl-1H-pyrazol-5-amine

Cat. No.: B15275681
M. Wt: 153.22 g/mol
InChI Key: RAMRDHQWYLGQHZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with propylamine under acidic conditions . Another approach includes the use of hydrazine derivatives and 1,3-diketones, followed by cyclization and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazol-5-amine: Similar in structure but lacks the propyl group.

    1,3-Dimethyl-4-ethyl-1H-pyrazol-5-amine: Similar but with an ethyl group instead of a propyl group.

    1,3-Dimethyl-4-isopropyl-1H-pyrazol-5-amine: Similar but with an isopropyl group.

Uniqueness

1,3-Dimethyl-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,5-dimethyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-4-5-7-6(2)10-11(3)8(7)9/h4-5,9H2,1-3H3

InChI Key

RAMRDHQWYLGQHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C)C)N

Origin of Product

United States

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